molecular formula C22H21N5O3 B7711025 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

Cat. No. B7711025
M. Wt: 403.4 g/mol
InChI Key: XQGFMHKOSBNPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide, also known as IQ-1S, is a small molecule inhibitor that has been developed as a research tool for studying the Wnt signaling pathway. The Wnt signaling pathway plays a critical role in many physiological processes, including embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer and osteoporosis. IQ-1S has been shown to selectively inhibit the activity of the β-catenin/Tcf4 transcriptional complex, which is a key mediator of Wnt signaling.

Mechanism of Action

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide selectively inhibits the activity of the β-catenin/Tcf4 transcriptional complex by binding to a specific site on the Tcf4 protein. This prevents the complex from binding to DNA and activating downstream gene expression. By inhibiting this key mediator of Wnt signaling, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide effectively blocks the Wnt pathway.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide have been studied in vitro and in vivo. In vitro studies have shown that N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide inhibits the activity of the β-catenin/Tcf4 transcriptional complex in a dose-dependent manner. In vivo studies have shown that N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide can inhibit Wnt signaling in various tissues, including the liver and intestine. Additionally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide as a research tool is its selectivity for the β-catenin/Tcf4 transcriptional complex. This allows researchers to study the downstream effects of Wnt signaling without affecting other signaling pathways. Additionally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been shown to be effective in inhibiting Wnt signaling in various tissues and cell lines, making it a useful tool for studying the role of Wnt signaling in different physiological processes and diseases.
One limitation of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is its potential off-target effects. While N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been shown to be selective for the β-catenin/Tcf4 transcriptional complex, it is possible that it may affect other proteins or pathways. Additionally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide may have different effects in different cell types or in vivo models, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of the β-catenin/Tcf4 transcriptional complex. This could lead to the development of new therapies for diseases such as cancer and osteoporosis. Additionally, further studies are needed to determine the potential off-target effects of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide and to identify any potential toxicity or side effects. Finally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy.

Synthesis Methods

The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been described in the literature. Briefly, the synthesis involves a series of chemical reactions starting from commercially available starting materials. The final step involves the condensation of a pyrazolo[3,4-b]quinoline derivative with a 3-nitrobenzamide derivative to yield N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide.

Scientific Research Applications

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been used as a research tool to study the Wnt signaling pathway. Specifically, it has been used to investigate the role of the β-catenin/Tcf4 transcriptional complex in Wnt signaling. By selectively inhibiting the activity of this complex, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide allows researchers to study the downstream effects of Wnt signaling in a controlled manner. This has led to a better understanding of the role of Wnt signaling in various physiological processes and diseases.

properties

IUPAC Name

N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-13(2)12-26-21-18(11-16-9-14(3)7-8-19(16)23-21)20(25-26)24-22(28)15-5-4-6-17(10-15)27(29)30/h4-11,13H,12H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGFMHKOSBNPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.